![molecular formula C11H23NO4 B6340184 Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate CAS No. 1221341-95-2](/img/structure/B6340184.png)
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate
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Description
“Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate” is a chemical compound with the molecular formula C11H23NO4 . It has an average mass of 233.305 Da and a mono-isotopic mass of 233.162704 Da . The compound contains a total of 42 atoms ; including 25 Hydrogen atoms , 12 Carbon atoms , 1 Nitrogen atom , and 4 Oxygen atoms .
Scientific Research Applications
Synthesis of Optically Active Antifungal Azoles
This compound serves as a key intermediate in the synthesis of optically active antifungal azoles, which are crucial in developing treatments for fungal infections. The synthesis involves the creation of an imidazolidine nucleus, essential for the antifungal activity .
Catalytic Protodeboronation
It is used in the catalytic protodeboronation of pinacol boronic esters. This process is significant for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis .
Antileishmanial and Antimalarial Drug Development
The compound has potential applications in the development of drugs for antileishmanial and antimalarial therapies. It could be involved in the viability assays of promastigotes, which are essential for screening potential therapeutic agents .
properties
IUPAC Name |
methyl 3-(2,2-diethoxyethylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-5-15-10(16-6-2)8-12-7-9(3)11(13)14-4/h9-10,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJYLPDPRRFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC(C)C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate |
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